5-(Trifluoromethyl)isoxazole 5-(Trifluoromethyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 116584-43-1
VCID: VC20827042
InChI: InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
SMILES: C1=C(ON=C1)C(F)(F)F
Molecular Formula: C4H2F3NO
Molecular Weight: 137.06 g/mol

5-(Trifluoromethyl)isoxazole

CAS No.: 116584-43-1

Cat. No.: VC20827042

Molecular Formula: C4H2F3NO

Molecular Weight: 137.06 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)isoxazole - 116584-43-1

Specification

CAS No. 116584-43-1
Molecular Formula C4H2F3NO
Molecular Weight 137.06 g/mol
IUPAC Name 5-(trifluoromethyl)-1,2-oxazole
Standard InChI InChI=1S/C4H2F3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Standard InChI Key RRDBQTDHQONBBG-UHFFFAOYSA-N
SMILES C1=C(ON=C1)C(F)(F)F
Canonical SMILES C1=C(ON=C1)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

The structure of 5-(Trifluoromethyl)isoxazole features the isoxazole core, which consists of a five-membered ring with adjacent oxygen and nitrogen atoms. The trifluoromethyl group is positioned at the 5-carbon of the isoxazole ring, creating a molecule with distinct electronic properties. The presence of three fluorine atoms in the trifluoromethyl group introduces significant electron-withdrawing effects that influence the reactivity and stability of the entire molecule. The isoxazole ring itself contributes aromatic character to the compound, while the strategic placement of the trifluoromethyl group modifies the electronic distribution across the ring system. This structural arrangement creates unique opportunities for further functionalization and application in various chemical contexts.

Physical and Chemical Properties

5-(Trifluoromethyl)isoxazole exhibits several distinctive physical and chemical properties that contribute to its utility in chemical synthesis and pharmaceutical development. The compound typically appears as a crystalline solid under standard conditions. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the electronic distribution within the isoxazole ring, affecting properties such as solubility, dipole moment, and acid-base behavior. The presence of the trifluoromethyl group also enhances the compound's lipophilicity, which can be advantageous for membrane permeability in biological systems. Additionally, the fluorine atoms contribute to increased metabolic stability by protecting adjacent carbon atoms from oxidative metabolism. These combined properties make 5-(Trifluoromethyl)isoxazole an attractive building block for constructing more complex molecules with desired pharmacological profiles.

Synthesis Methods

Denitrogenative Cyclization Approach

One of the most efficient methods for synthesizing 5-(Trifluoromethyl)isoxazole involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3). This synthetic route provides a general and practical approach for accessing 5-(trifluoromethyl)isoxazoles with various substitution patterns. The methodology demonstrates broad substrate scope, accommodating diverse vinyl azides to produce structurally varied 5-(trifluoromethyl)isoxazole derivatives. The reaction proceeds through the formation of key intermediates that undergo cyclization to form the isoxazole ring while incorporating the trifluoromethyl group at the 5-position. This approach represents a significant advancement in the synthesis of fluorinated heterocycles, offering a more direct and efficient route compared to traditional methods .

Alternative Synthetic Approaches

Several alternative approaches have been developed for the synthesis of 5-(Trifluoromethyl)isoxazole and its derivatives. One notable method involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine, which leads to the formation of 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole. This intermediate can subsequently be dehydrated to yield 3-phenyl-5-(trifluoromethyl)isoxazole. Another approach utilizes the reaction of 4-chloro-4-phenyl-1,1,1-trifluoro-3-buten-2-one with sodium azide to directly form 3-phenyl-5-(trifluoromethyl)isoxazole. These alternative synthetic routes provide researchers with multiple options for accessing the target compound and its derivatives, allowing for flexibility in synthetic planning based on available starting materials and desired substitution patterns .

Regioselectivity in Synthesis

The synthesis of isoxazoles with specific substitution patterns, such as 5-(Trifluoromethyl)isoxazole, often presents challenges related to regioselectivity. Research has shown that the regioselectivity of isoxazole formation can be influenced by the electronic and steric properties of the reactants. For instance, the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with hydroxylamine yields 5-phenyl-3-(trifluoromethyl)isoxazole, demonstrating how the position of the trifluoromethyl group can be controlled through appropriate selection of starting materials and reaction conditions. Similarly, the reaction of 3-chloro-1-phenyl-4,4,4-trifluorobut-2-en-1-one with sodium azide provides another route to access regioselectively substituted isoxazoles. These examples highlight the importance of understanding the factors that govern regioselectivity in isoxazole synthesis for the efficient preparation of 5-(Trifluoromethyl)isoxazole and its structural isomers .

Chemical Reactions and Modifications

Reactivity Patterns

5-(Trifluoromethyl)isoxazole exhibits distinctive reactivity patterns influenced by both the isoxazole core and the trifluoromethyl substituent. The compound can participate in various chemical transformations, including oxidation, reduction, and substitution reactions. In oxidation reactions, specific conditions can be employed to modify the isoxazole ring or attached functional groups. Reduction reactions may target the trifluoromethyl group or other substituents on the isoxazole ring, potentially leading to partially or fully reduced products. Substitution reactions provide opportunities for introducing additional functional groups onto the isoxazole scaffold, enabling the synthesis of more complex derivatives. The electron-withdrawing nature of the trifluoromethyl group significantly influences these reactivity patterns, typically enhancing electrophilic character at specific positions of the isoxazole ring and affecting the regioselectivity of reactions.

Functionalization Strategies

The functionalization of 5-(Trifluoromethyl)isoxazole represents an important area of research for expanding the structural diversity and potential applications of this compound class. Various strategies have been developed to introduce additional functional groups onto the isoxazole scaffold. These may involve direct C-H functionalization methodologies, metal-catalyzed cross-coupling reactions, or nucleophilic substitution approaches. The presence of the trifluoromethyl group can direct the regioselectivity of these functionalization reactions, often favoring positions that are electronically complementary to the electron-withdrawing influence of the CF3 group. Through careful selection of reagents and conditions, researchers can achieve selective functionalization at specific positions of the isoxazole ring, creating libraries of structurally diverse 5-(Trifluoromethyl)isoxazole derivatives for various applications.

Biological Activities and Applications

Antimicrobial Properties

Research indicates that 5-(Trifluoromethyl)isoxazole derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the trifluoromethyl group appears to enhance the antimicrobial efficacy of these compounds, potentially due to increased lipophilicity and metabolic stability. Studies have shown that certain derivatives are effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance, compounds containing the 5-(trifluoromethyl)isoxazole scaffold have demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin. Additionally, some derivatives have shown antifungal activity against species such as Candida albicans and Aspergillus fumigatus. The mechanism of antimicrobial action is believed to involve the penetration of lipid membranes, facilitated by the lipophilic nature of the trifluoromethyl group .

Anticancer Activity

5-(Trifluoromethyl)isoxazole derivatives have emerged as promising candidates in anticancer research. Studies have demonstrated that certain compounds containing this scaffold exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group appears to play a crucial role in the anticancer properties of these compounds, as it enhances metabolic stability and potentially increases binding affinity to target proteins. Research has shown that ortho-substituted bromo derivatives of 5-(trifluoromethyl)isoxazole demonstrate valuable cytotoxic effects compared to other halogen-substituted analogues. Additionally, isoxazoles linked with other heterocyclic systems, such as indole, have shown promising antiproliferative activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Molecular docking studies suggest that some of these compounds may interact with important targets such as topoisomerase II or SIRT1 enzymes, providing insights into their potential mechanisms of action .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, 5-(Trifluoromethyl)isoxazole derivatives have demonstrated significant anti-inflammatory properties. The anti-inflammatory effects of these compounds are believed to result from their ability to modulate specific inflammatory pathways and mediators. Research suggests that certain derivatives may inhibit the production of pro-inflammatory cytokines and reduce inflammatory responses in various experimental models. The trifluoromethyl group appears to contribute to these anti-inflammatory effects by enhancing the binding affinity to relevant targets and improving the pharmacokinetic profile of the compounds. These findings highlight the potential of 5-(Trifluoromethyl)isoxazole derivatives as lead compounds for the development of novel anti-inflammatory agents for conditions characterized by excessive or chronic inflammation.

Research Findings and Future Directions

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on 5-(Trifluoromethyl)isoxazole derivatives have provided valuable insights into the relationship between molecular structure and biological activity. These studies have revealed that the position and nature of substituents on the isoxazole ring significantly influence the biological properties of these compounds. For instance, research has shown that the presence of the trifluoromethyl group at the 5-position of the isoxazole ring enhances antimicrobial and anticancer activities. Furthermore, compounds containing additional functional groups, such as coumarin and methoxy substituents, have demonstrated increased activity against fungal and bacterial strains. The delocalization of π-electrons in certain derivatives appears to facilitate penetration into lipid membranes due to their lipophilic nature. These SAR findings provide a rational basis for the design of new 5-(Trifluoromethyl)isoxazole derivatives with enhanced biological activities and potentially improved pharmacokinetic properties .

Table 1: Structure-Activity Relationships of Selected 5-(Trifluoromethyl)isoxazole Derivatives

Substituent PatternBiological ActivityProposed MechanismReference
CF3 at 5-position with coumarinEnhanced antimicrobial activityLipid membrane penetration
CF3 at 5-position with methoxyIncreased antifungal activityImproved lipophilicity
ortho-bromo with CF3Significant cytotoxic effectsEnhanced binding to cellular targets

Recent Advances in Synthetic Methodologies

Recent years have witnessed significant advances in the synthetic methodologies for preparing 5-(Trifluoromethyl)isoxazole and its derivatives. One notable development is the denitrogenative cyclization approach, which allows for the efficient synthesis of 5-(trifluoromethyl)isoxazoles from vinyl azides and trifluoroacetic anhydride. This method has been extended to the synthesis of various perfluoroalkylated isoxazoles, expanding the structural diversity of accessible compounds. Additionally, researchers have developed regioselective approaches for synthesizing isoxazoles with specific substitution patterns, addressing one of the key challenges in isoxazole chemistry. These synthetic advances have facilitated the preparation of structurally diverse libraries of 5-(Trifluoromethyl)isoxazole derivatives for biological evaluation and pharmaceutical development .

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